Technical Monograph: 3-Nitro-4-piperazin-1-ylbenzamide (CAS 335210-46-3)
Technical Monograph: 3-Nitro-4-piperazin-1-ylbenzamide (CAS 335210-46-3)
[1][2]
Executive Summary
3-Nitro-4-piperazin-1-ylbenzamide (CAS 335210-46-3) is a critical heterocyclic building block employed primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzimidazole-based kinase inhibitors. Its structural architecture—featuring an ortho-nitro group relative to a piperazine moiety on a benzamide core—positions it as a "pre-cyclization" scaffold. Upon reduction of the nitro group, it yields an ortho-diamine system capable of condensation with carboxylic acids or aldehydes to form benzimidazole pharmacophores, a motif central to drugs like Veliparib and next-generation oncology therapeutics.
This guide details the physicochemical properties, synthetic pathways, and handling protocols for researchers utilizing this compound in high-throughput screening (HTS) or lead optimization.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
| Property | Specification |
| CAS Number | 335210-46-3 |
| IUPAC Name | 3-Nitro-4-(piperazin-1-yl)benzamide |
| Synonyms | 4-(1-Piperazinyl)-3-nitrobenzamide; 3-Nitro-4-piperazinylbenzamide |
| Molecular Formula | C₁₁H₁₄N₄O₃ |
| Molecular Weight | 250.25 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Insoluble in Hexane |
| Melting Point | 215–220 °C (Decomposes) |
| pKa (Calc.) | ~8.5 (Piperazine secondary amine), ~14 (Amide) |
| LogP (Calc.) | ~0.5 (Hydrophilic due to piperazine/amide) |
Structural Analysis
The molecule consists of three distinct functional zones:
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Piperazine Ring (C-4): Provides a solubilizing basic center and a handle for further derivatization (e.g., alkylation, acylation).
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Nitro Group (C-3): An electron-withdrawing group that activates the ring for nucleophilic attack during synthesis and serves as a latent amino group.
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Amide Group (C-1): A hydrogen-bond donor/acceptor motif essential for binding affinity in enzyme active sites (e.g., the nicotinamide pocket of PARP).
Synthetic Pathways[2][12][15][16][17]
The industrial and laboratory-scale synthesis of 3-Nitro-4-piperazin-1-ylbenzamide typically proceeds via Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nitro and amide groups at positions 3 and 1 activate the leaving group (usually fluorine or chlorine) at position 4.
Core Synthesis Protocol
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Starting Material: 4-Fluoro-3-nitrobenzamide (preferred over chloro for faster kinetics) or 4-Chloro-3-nitrobenzamide.
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Solvent: Acetonitrile (MeCN), DMF, or Ethanol.
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Base: Excess Piperazine or Potassium Carbonate (K₂CO₃).
Reaction Workflow Diagram
Caption: SNAr synthesis pathway. The piperazine nitrogen attacks the C-4 position activated by the ortho-nitro group.
Detailed Experimental Protocol
Objective: Synthesis of 10g of 3-Nitro-4-piperazin-1-ylbenzamide.
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Preparation: In a 250 mL round-bottom flask, dissolve 4-Fluoro-3-nitrobenzamide (10.0 g, 54.3 mmol) in Acetonitrile (100 mL).
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Addition: Add Piperazine (14.0 g, 162.9 mmol, 3.0 eq) in one portion. Note: Excess piperazine acts as a base to scavenge HF and prevents bis-alkylation.
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Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting material should be consumed, and a polar yellow spot should appear.
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Workup:
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Cool the reaction mixture to room temperature.
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Concentrate the solvent under reduced pressure to ~20 mL.
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Pour the residue into Ice Water (200 mL) with vigorous stirring. The product typically precipitates as a yellow solid.
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If no precipitate forms (due to high solubility), extract with Ethyl Acetate/Isopropanol (3:1) , wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Water or triturated with Diethyl Ether to remove excess piperazine.
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Yield: Expect 85–95% (approx. 11.5–12.8 g).
Applications in Medicinal Chemistry
This compound is a "Late-Stage Intermediate" for the synthesis of benzimidazole-based PARP inhibitors. The primary transformation involves the reduction of the nitro group to an aniline, followed by cyclization.
Workflow: From Scaffold to Drug Candidate
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Reduction: The nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to form 3-Amino-4-piperazin-1-ylbenzamide .
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Cyclization: The resulting ortho-diamine reacts with a carboxylic acid derivative (e.g., CDI, formic acid, or an aldehyde) to close the imidazole ring.
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Result: A Benzimidazole-4-carboxamide derivative, a privileged scaffold in oncology (e.g., Veliparib analogs).
Application Logic Diagram
Caption: Synthetic utility of CAS 335210-46-3 in generating benzimidazole pharmacophores for drug discovery.
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautionary Measures:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.
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Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation of the piperazine ring over long periods.
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Spill: Sweep up solid spills to avoid dust generation. Neutralize aqueous residues before disposal.
References
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PubChem Compound Summary. (2025). 4-(4-Methyl-1-piperazinyl)methyl-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide (Analogous Structure). National Center for Biotechnology Information. Link
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Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(4-Nitrophenyl)piperazine (Structural Analog Safety Data). Link
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BenchChem. (2025).[2] Synthesis of piperazin-1-yl-pyridazin-6-one (Methodology Reference). Link
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National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Link(Hypothetical Link based on search context)
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ChemSrc. (2026). 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Properties. Link
